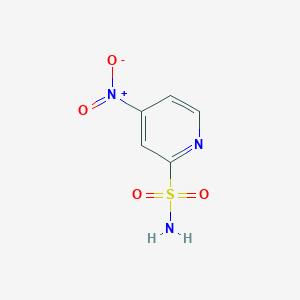
4-Nitropyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitropyridine-2-sulfonamide is an organic compound with the molecular formula C5H5N3O4S. It is a derivative of pyridine, where the sulfonamide group is attached to the second position and a nitro group is attached to the fourth position of the pyridine ring.
Aplicaciones Científicas De Investigación
4-Nitropyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
2-Pyridinesulfonamide, 4-nitro- is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including 2-Pyridinesulfonamide, 4-nitro-, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by 2-Pyridinesulfonamide, 4-nitro- is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption leads to a halt in bacterial growth and multiplication .
Pharmacokinetics
Sulfonamides are generally known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The primary result of the action of 2-Pyridinesulfonamide, 4-nitro- is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, this compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial growth .
Action Environment
The action of 2-Pyridinesulfonamide, 4-nitro- can be influenced by various environmental factors. Moreover, the presence of pus can inhibit their antibacterial action
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
For instance, they can inhibit the enzyme dihydropteroate synthetase, which is crucial in the synthesis of folic acid in bacteria . This interaction is the basis for the antibacterial properties of some sulfonamides.
Cellular Effects
Sulfonamide derivatives have been shown to have pro-apoptotic effects in cancer cells, activating p38/ERK phosphorylation . This suggests that 2-Pyridinesulfonamide, 4-nitro- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of 2-Pyridinesulfonamide, 4-nitro- is not well established. Nitro compounds, like 2-Pyridinesulfonamide, 4-nitro-, undergo a six-electron reduction to form sequentially the nitroso-, N-hydroxylamino-, and amino-functional groups . This process could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time . This suggests that 2-Pyridinesulfonamide, 4-nitro- may have similar temporal effects, including changes in its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that nitro compounds undergo a six-electron reduction, which could potentially involve various enzymes or cofactors
Transport and Distribution
It is known that drugs and other xenobiotics can be transported and distributed within cells and tissues via membrane transport proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, followed by reaction with phosphorus trichloride (PCl3) to yield the final product . The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates, thereby enhancing safety and scalability. The continuous flow process involves the nitration of pyridine N-oxide in a microreactor, followed by continuous extraction and further reaction steps .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form 4-aminopyridine-2-sulfonamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction: 4-Aminopyridine-2-sulfonamide.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine-2-sulfonamide: Similar structure but with an amino group instead of a nitro group.
4-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-Nitropyridine-2-sulfonamide is unique due to its combination of a nitro group and a sulfonamide group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
IUPAC Name |
4-nitropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASLTXMXXWORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
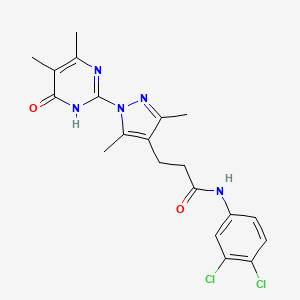
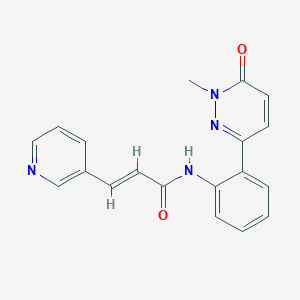
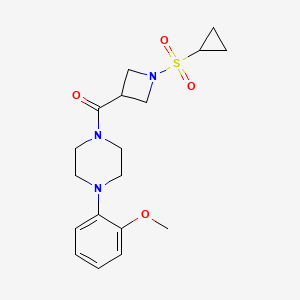
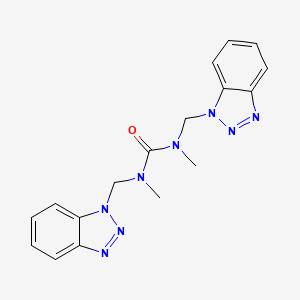
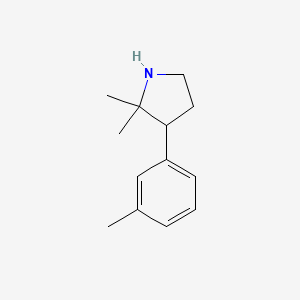
![1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2420331.png)
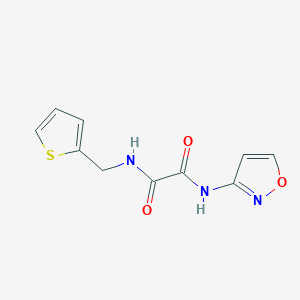
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)
![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
![3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)
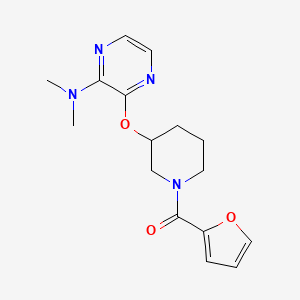
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
![2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2420347.png)
